molecular formula C₁₅H₁₅NO₄ B1145144 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one CAS No. 157405-89-5

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No.: B1145144
CAS No.: 157405-89-5
M. Wt: 273.28
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound that features both an amino group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and 2,4,6-trihydroxybenzaldehyde.

    Reduction: The nitro group of 4-nitrophenylacetic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 4-aminophenylacetic acid is then condensed with 2,4,6-trihydroxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1-(2,4-dihydroxyphenyl)propan-1-one: Lacks one hydroxyl group compared to the target compound.

    3-(4-Aminophenyl)-1-(2,6-dihydroxyphenyl)propan-1-one: Has a different hydroxyl group arrangement.

    3-(4-Aminophenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZJJMWJHZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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